molecular formula C9H5BrFNO B3189914 4-(2-Bromoacetyl)-2-fluorobenzonitrile CAS No. 366790-50-3

4-(2-Bromoacetyl)-2-fluorobenzonitrile

Cat. No. B3189914
CAS RN: 366790-50-3
M. Wt: 242.04 g/mol
InChI Key: NTNWXIJWVFBDOF-UHFFFAOYSA-N
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Description

4-(2-Bromoacetyl)-2-fluorobenzonitrile is a chemical compound that can be purchased from various chemical suppliers . It is used as a reference material for accurate and reliable data analysis .

Scientific Research Applications

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(2-Bromoacetyl)-2-fluorobenzonitrile, focusing on six unique fields:

Pharmaceutical Chemistry

4-(2-Bromoacetyl)-2-fluorobenzonitrile is a valuable intermediate in the synthesis of various pharmaceutical compounds. Its unique structure allows it to be used in the development of drugs targeting specific enzymes or receptors. For instance, it can be used to synthesize inhibitors for enzymes like monoamine oxidase, which are crucial in treating neurological disorders such as Parkinson’s disease .

Organic Synthesis

This compound is widely used in organic synthesis due to its reactivity. It serves as a building block for the synthesis of more complex molecules, including heterocyclic compounds. These heterocycles are essential in the development of new materials and drugs. The presence of both bromo and nitrile groups makes it a versatile reagent in various organic transformations .

Material Science

In material science, 4-(2-Bromoacetyl)-2-fluorobenzonitrile is used to create advanced polymers and materials with specific properties. Its incorporation into polymer chains can enhance the thermal stability, mechanical strength, and chemical resistance of the resulting materials. These materials find applications in electronics, coatings, and high-performance composites .

Medicinal Chemistry

The compound is also explored in medicinal chemistry for its potential therapeutic properties. Researchers investigate its role in the design of new drugs with improved efficacy and reduced side effects. Its ability to interact with biological targets makes it a candidate for developing treatments for various diseases, including cancer and infectious diseases .

Safety and Hazards

4-(2-Bromoacetyl)-2-fluorobenzonitrile is considered hazardous according to the 2012 OSHA Hazard Communication Standard .

properties

IUPAC Name

4-(2-bromoacetyl)-2-fluorobenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrFNO/c10-4-9(13)6-1-2-7(5-12)8(11)3-6/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNWXIJWVFBDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)CBr)F)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

366790-50-3
Record name 4-(2-bromoacetyl)-2-fluorobenzonitrile
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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